Homophthalic anhydride
Overview
Description
Synthesis Analysis
Homophthalic anhydride can be synthesized through various methods. One notable approach involves the trans-selective reaction between homophthalic anhydride and imines in the presence of TiCl4 and diisopropyl ethyl amine, which allows the synthesis of enantiopure 1,2,3,4-tetrahydro-1-oxoquinoline-4-carboxylic acids. This method highlights the compound's utility in producing complex molecules with high diastereoselectivity, offering a pathway to enantiopure compounds essential in medicinal chemistry (Vara et al., 2008).
Molecular Structure Analysis
The molecular structure of homophthalic anhydride allows it to participate in a range of chemical reactions. Its reactivity is characterized by the presence of an anhydride group that can act as an acylating agent or C-nucleophile, enabling stereoselective annulation reactions. This dual functionality is crucial in synthesizing polysubstituted heterocyclic and carbocyclic molecules in a single step, demonstrating the compound's versatility in organic synthesis (González-López & Shaw, 2009).
Chemical Reactions and Properties
Homophthalic anhydride is known for its involvement in cycloaddition reactions, particularly with aldehydes and ketones, leading to the formation of 3,4-dihydroisocoumarin-4-carboxylic acid derivatives. This reaction, facilitated by boron trifluoride-diethyl ether complex, showcases the compound's ability to engage in cycloaddition without the formation of Perkin-type products, expanding its utility in synthesizing a wide variety of functionalized molecules (Yu et al., 1999).
Physical Properties Analysis
The physical properties of homophthalic anhydride, such as melting point, solubility, and crystal structure, are crucial for its handling and application in chemical synthesis. However, specific details on these properties would require further literature review, as the current sources primarily focus on its chemical reactivity and applications in synthesis.
Chemical Properties Analysis
Homophthalic anhydride's chemical properties, including its reactivity with various organic compounds and its role as a precursor to numerous heterocyclic compounds, highlight its significance in organic chemistry. Its ability to undergo reactions with compounds containing carbon-oxygen or carbon-nitrogen double bonds, yielding compounds with substituted or condensed α-pyrone or α-pyri-done rings, underscores its versatility and utility in the synthesis of complex organic molecules (Stanoeva & Khaimova, 1984).
Scientific Research Applications
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Molecular Modeling
- Homophthalic anhydride has been used in the study of tautomers in the ground and excited electronic states . The keto-enol tautomerisation in homophthalic anhydride is investigated in the ground (S0) and excited (S1) electronic states .
- The keto form with a dicarbonyl structure is found to be the most stable form in S0 and enol form with a monocarbonyl structure in S1 indicating an excited state intramolecular proton transfer (ESIPT) process .
- The computed results show consistency with the change in basis sets and methods of calculations . The observed FT-IR spectra corroborate well with the computed spectra .
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Organic Transformations
- Phthalic anhydride, a related compound, has been described as a valuable substrate in organic transformations . While not directly about Homophthalic anhydride, this suggests potential for similar compounds in this field.
- The review covers applications of phthalic anhydride as a heterocyclic substrate in two- and multicomponent organic reactions .
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Synthesis of Heterocyclic Compounds
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DNA-Conjugated Chemistry
- Homophthalic anhydride has been used in the synthesis of isoquinolones on DNA .
- The condensation of DNA-conjugated imine (which can be formed in situ from DNA-conjugated amines and aldehydes or DNA-conjugated aldehyde and primary amines) with homophthalic anhydride produces isoquinolones in moderate to excellent yields .
- The formed isoquinolone can be further derivatized with a variety of amines through amide bond formation .
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Photophysical Studies
- Homophthalic anhydride has been used in the study of photophysical changes .
- The keto-enol tautomerisation in homophthalic anhydride is investigated in the ground (S0) and excited (S1) electronic states .
- The keto form with a dicarbonyl structure is found to be the most stable form in S0 and enol form with a monocarbonyl structure in S1 indicating an excited state intramolecular proton transfer (ESIPT) process .
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Chemical Synthesis
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Pharmaceutical Research
- Homophthalic anhydride may also find use in pharmaceutical research .
- It could potentially be used in the synthesis of new drugs or in the optimization of existing drug syntheses .
- Again, the specific methods of application and experimental procedures would depend on the specific context of the research .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
4H-isochromene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHSBAVQPIRVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220569 | |
Record name | Homophthalic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homophthalic anhydride | |
CAS RN |
703-59-3 | |
Record name | Homophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homophthalic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isochromandione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isochromandione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Homophthalic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoglutaric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HOMOPHTHALIC ACID ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ8M2RM8MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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